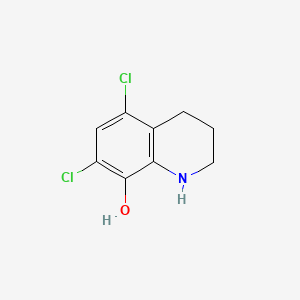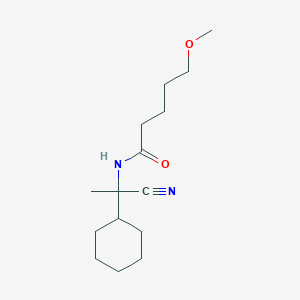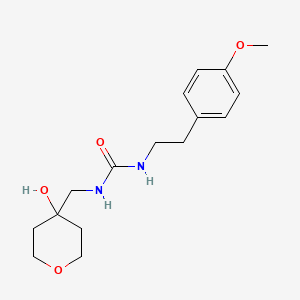
1-((4-羟基四氢-2H-吡喃-4-基)甲基)-3-(4-甲氧基苯乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. It is a synthetic compound that belongs to the class of urea derivatives.
科学研究应用
烟草暴露和癌症研究的生物标记
尿素衍生物在开发用于评估烟草暴露及其与癌症联系的生物标记方面发挥着重要作用。例如,在吸烟者尿液中定量测定的特定代谢物可提供致癌剂剂量和暴露差异的见解,这对研究烟草的致癌特性和环境烟草烟雾 (ETS) 的影响至关重要(Hecht, 2002)。
医学中的脲酶抑制剂
对脲酶抑制剂(包括尿素衍生物)的研究表明,其在治疗由幽门螺杆菌和变形杆菌属引起的胃和泌尿道感染方面具有潜力。尽管由于副作用而限制了临床应用,但对有效脲酶抑制剂的探索凸显了尿素衍生物在开发替代疗法中的重要性(Kosikowska & Berlicki, 2011)。
尿素生物传感器
用于检测和量化尿素浓度的尿素生物传感器的进步凸显了其在诊断和管理与异常尿素水平相关的疾病中的重要性。这些传感器使用各种材料进行酶固定,展示了尿素衍生物在医学诊断和环境监测中的多功能性(Botewad et al., 2021)。
药物设计
尿素的氢键合能力使其在药物设计中至关重要,可改变药物的选择性、稳定性、毒性和药代动力学特征。这一研究领域证实了尿素基序在开发新的治疗剂中的关键作用(Jagtap et al., 2017)。
农业和化肥
尿素和甲醛的缩合产物尿素甲醛树脂用作缓释肥料,说明了尿素衍生物在可持续农业中的用途。尿素甲醛树脂中氮的受控释放有助于提高农作物产量并减少对环境的影响(Alexander & Helm, 1990)。
属性
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-14-4-2-13(3-5-14)6-9-17-15(19)18-12-16(20)7-10-22-11-8-16/h2-5,20H,6-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNURJYKZPTZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2694266.png)
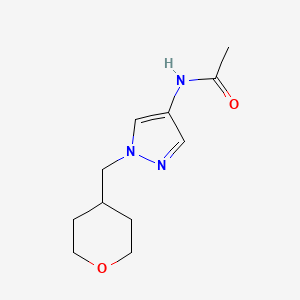
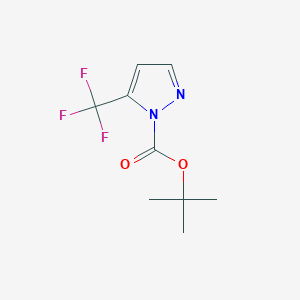
![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2694271.png)
![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2694274.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2694276.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2694277.png)
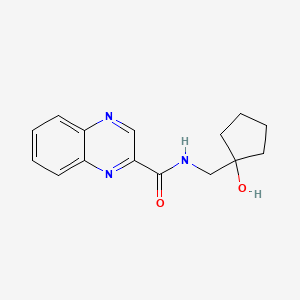
![(E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2694281.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2694284.png)
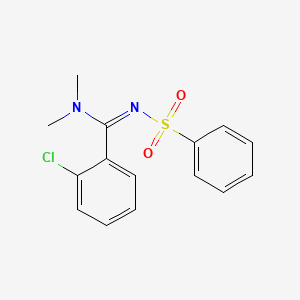
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2694286.png)
